Isopropyl (adamantane-1-carbonyl)cyanoacetate
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Overview
Description
Isopropyl (adamantane-1-carbonyl)cyanoacetate is a compound that features an adamantane moiety, which is known for its unique structural properties Adamantane is a hydrocarbon with a diamond-like structure, contributing to the compound’s stability and rigidity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl (adamantane-1-carbonyl)cyanoacetate typically involves the reaction of adamantane-1-carbonyl chloride with isopropyl cyanoacetate. This reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like benzene at room temperature . The reaction proceeds through an acylation mechanism, resulting in the formation of the desired product with high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Isopropyl (adamantane-1-carbonyl)cyanoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the carbonyl group, potentially converting it to an alcohol.
Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the cyano group in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed.
Scientific Research Applications
Isopropyl (adamantane-1-carbonyl)cyanoacetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.
Biology: The compound’s derivatives are studied for their antiviral and antibacterial properties.
Mechanism of Action
The mechanism by which isopropyl (adamantane-1-carbonyl)cyanoacetate exerts its effects is largely dependent on its interactions with biological targets. The adamantane moiety is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to effectively interact with lipid membranes and proteins. This interaction can disrupt viral replication or bacterial cell wall synthesis, contributing to its antiviral and antibacterial properties.
Comparison with Similar Compounds
Similar Compounds
1-Adamantanecarboxylic acid: Used as a precursor in the synthesis of various biologically active compounds.
Adamantane-1-yl methyl ketone: A key intermediate in the synthesis of antiviral drugs like rimantadine.
1,3-Dehydroadamantane: Known for its high reactivity and use in the synthesis of functional adamantane derivatives.
Uniqueness
Isopropyl (adamantane-1-carbonyl)cyanoacetate is unique due to the presence of both the adamantane moiety and the cyanoacetate group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
propan-2-yl 3-(1-adamantyl)-2-cyano-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-10(2)21-16(20)14(9-18)15(19)17-6-11-3-12(7-17)5-13(4-11)8-17/h10-14H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAIBOFRCNPSFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C#N)C(=O)C12CC3CC(C1)CC(C3)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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